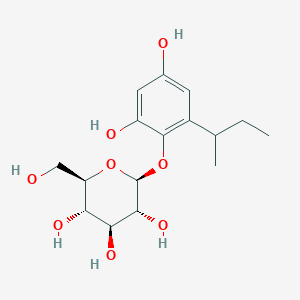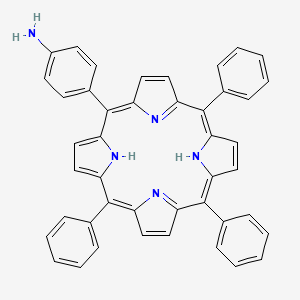![molecular formula C19H19FN2O2S2 B2628661 2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 893994-81-5](/img/structure/B2628661.png)
2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” belong to a class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-Fluoro-N-(4-methylphenyl)acetamide, consists of a benzene ring substituted with a fluoro group and a methyl group . The exact structure of “2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactions of benzenesulfonamides can vary widely depending on the other functional groups present in the molecule. Typically, these compounds can undergo reactions typical of other sulfonamides and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm³, a boiling point of 318.7±22.0 °C at 760 mmHg, and a flash point of 146.6±22.3 °C .Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
The synthesis and biochemical characterization of sulfonamide derivatives, including those related to the specified chemical structure, have been thoroughly investigated for their potential as enzyme inhibitors. For instance, sulfonamide compounds have been synthesized to target kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a critical role in neurodegenerative diseases. The synthesis process explores structure-activity relationships, leading to compounds with high affinity and specificity for the enzyme, providing tools for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Anticancer and Antimicrobial Properties
Derivatives of sulfonamides have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, Celecoxib derivatives have shown promising results in preclinical studies, indicating their potential to be developed into therapeutic agents with diverse biological activities (Küçükgüzel et al., 2013). Additionally, novel sulfonamide compounds have been synthesized and shown to possess significant antimicrobial and anticancer activities, further emphasizing the therapeutic potential of sulfonamide derivatives in treating various diseases (Sławiński et al., 2006).
Material Science Applications
Sulfonamide derivatives have also been applied in material science, particularly in enhancing the functional properties of textiles. For example, thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial finishing of cotton fabrics, demonstrating the versatility of sulfonamide derivatives in various applications beyond pharmacology (Mohamed et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. For example, 2-Fluoro-4-methylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for research on a compound like “2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” would likely depend on its biological activity and potential applications. For example, if it shows promising activity as an enzyme inhibitor, future research might focus on optimizing its potency and selectivity, or investigating its potential as a therapeutic agent .
Propriétés
IUPAC Name |
2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-7-9-15(10-8-13)19-22-14(2)17(25-19)11-12-21-26(23,24)18-6-4-3-5-16(18)20/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDXLFOYWBHGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)
![8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2628582.png)
![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)




![7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628593.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628596.png)
![N-(2,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2628598.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide](/img/structure/B2628600.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)